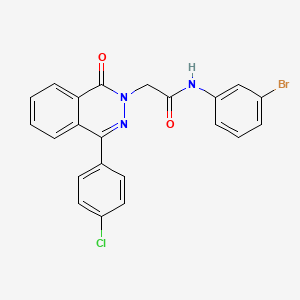

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClN3O2/c23-15-4-3-5-17(12-15)25-20(28)13-27-22(29)19-7-2-1-6-18(19)21(26-27)14-8-10-16(24)11-9-14/h1-12H,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUNYZRIGZNOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de WAY-323093 implica varios pasos, comenzando con la preparación del núcleo de ftalazina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de ftalazina: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar el anillo de ftalazina.

Introducción de sustituyentes: Los grupos bromofenilo y clorofenilo se introducen a través de reacciones de sustitución nucleófila.

Ensamblaje final: El paso final implica el acoplamiento del núcleo de ftalazina con los grupos fenilo sustituidos para formar el compuesto objetivo.

Los métodos de producción industrial para WAY-323093 probablemente implicarían la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental.

Análisis De Reacciones Químicas

WAY-323093 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para producir diferentes productos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

WAY-323093 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como compuesto de referencia en la química analítica.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con las macromoléculas biológicas.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como compuesto principal en el descubrimiento de fármacos.

Mecanismo De Acción

El mecanismo de acción de WAY-323093 implica su interacción con objetivos moleculares específicos dentro de las células. Se cree que el compuesto modula ciertas vías de señalización, lo que lleva a cambios en las funciones celulares. Los objetivos moleculares y las vías exactas involucrados todavía están bajo investigación, pero los estudios sugieren que puede interactuar con proteínas involucradas en la transducción de señales y la expresión génica .

Comparación Con Compuestos Similares

Structural Analogs with Modified Aryl Groups

(a) N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (CAS 866153-80-2)

- Structure : Substitutes 3-bromophenyl with 4-chlorobenzyl.

- Molecular Weight : 403.90 g/mol.

- However, the absence of bromine may lower lipophilicity and alter target selectivity .

(b) 2-[4-(4-Chlorophenyl)-1-oxophthalazin-2-yl]-N-(4-fluorophenyl)acetamide (ZINC1132403)

- Structure : Replaces 3-bromophenyl with 4-fluorophenyl.

- Key Differences : Fluorine’s electronegativity may enhance hydrogen bonding with targets like MAO-B or AChE, but reduced steric bulk compared to bromine could decrease binding affinity in hydrophobic pockets .

Analogs with Varied Core Structures

(a) N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide

- Structure: Lacks the phthalazinone core; simpler acetamide derivative.

- Crystallographic Data : C-Br bond length (1.8907 Å) and planar acetamide group differ slightly from the target compound’s geometry, suggesting conformational flexibility impacts activity .

(b) FDL-169 (CFTR Modulator)

- Structure: Contains a benzo[d]oxazolyl group instead of phthalazinone.

Key Observations :

- The target compound’s bromine and phthalazinone core may enhance MAO-B or AChE inhibition compared to simpler acetamides, as seen in triazole-benzothiazole analogs .

- Antimicrobial activity is influenced by halogenation: tetrabromo substituents in thiazolidinone derivatives show higher activity, suggesting the target’s dichlorophenyl/bromophenyl groups may offer moderate effects .

Physicochemical and Crystallographic Differences

Implications :

- Crystallographic data indicate rotational flexibility in the acetamide linker, which may allow adaptive binding to enzyme pockets .

Actividad Biológica

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide, also known as WAY-323093, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a phthalazinone core along with bromine and chlorine substituents, contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C22H15BrClN3O2

- Molecular Weight : 468.73 g/mol

- CAS Number : 684234-57-9

The compound is characterized by the presence of multiple aromatic rings and halogen atoms, which enhance its lipophilicity and biological interactions. The structural features are crucial for its pharmacological properties.

Antimicrobial Properties

Research indicates that N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide exhibits significant antimicrobial activity, particularly against mycobacterial species.

- Activity Against Mycobacterium tuberculosis : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM, suggesting potent antitubercular effects.

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets, leading to cytotoxic effects against cancer cells.

- Mechanism of Action : The mechanism typically involves binding to specific enzymes or receptors crucial for cellular functions. For instance, docking studies have demonstrated its binding affinity to isocitrate lyase, an enzyme critical for mycobacterial survival.

Case Studies

- Antimycobacterial Activity : A study highlighted that derivatives of phthalazinone compounds showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new antitubercular agents.

- Structure-Activity Relationship (SAR) : Modifications in the structure of phthalazinone derivatives can significantly alter their interaction profiles, affecting both efficacy and toxicity. For example, the introduction of halogens on phenyl groups has been shown to enhance biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2-(4-bromo-1-oxophthalazin-2(1H)-yl)acetamide | Contains chlorinated phenyl groups | Antimycobacterial activity |

| 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-phthalazin] acetic acid amides | Similar phthalazinone core | Antimycobacterial properties |

| 4-Phenylphthalazin-1-one derivatives | Variations in phenyl substituents | Antineoplastic activity |

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide?

The synthesis involves multi-step reactions, including condensation of halogenated aryl amines with phthalazinone intermediates. Critical steps include:

- Coupling Reactions : Use of bromophenyl acetamide precursors with phthalazinone derivatives under reflux conditions (e.g., DMF at 80–100°C) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Challenges : Ensuring regioselectivity during bromine substitution and avoiding side reactions (e.g., dehalogenation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological validation includes:

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 424–428) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Br stretch) .

Q. How do structural features influence its stability and solubility?

- Stability : The phthalazinone core and halogenated aryl groups enhance thermal stability but may cause photodegradation under UV light .

- Solubility : Low aqueous solubility (logP ~3.5) due to aromatic rings; DMSO or ethanol is recommended for in vitro studies .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) can arise from:

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Key modifications include:

- Halogen Substitution : Replacing bromine with fluorine improves metabolic stability but reduces target affinity .

- Acetamide Linker : Shortening the chain enhances solubility but weakens binding to hydrophobic pockets .

- Table :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | ↓ IC₅₀ (from 12 nM to 45 nM) | |

| Methoxy Addition | ↑ Solubility (logP from 3.5 to 2.8) |

Q. What computational methods predict its interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on halogen-π interactions .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Predict ADMET properties (e.g., bioavailability score >0.55) .

Q. How does its mechanism of action differ from structurally related phthalazinone derivatives?

Unlike analogs with imidazole cores, this compound inhibits tyrosine kinases via competitive binding to the ATP pocket, confirmed by:

- Kinase Profiling : Selectivity for ABL1 over VEGFR2 (Kd = 8 nM vs. 220 nM) .

- Mutagenesis Studies : Loss of activity in T315I mutant kinases .

Methodological Guidelines

- Experimental Design : Include positive controls (e.g., imatinib for kinase assays) and triplicate measurements .

- Data Interpretation : Use Shapiro-Wilk tests for normality and ANOVA for dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.